Cas no 98476-22-3 (Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate)
Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- ethyl 5-cyano-1-(4-fluorophenyl)pyrazole-4-carboxylate
- ethyl5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- AKOS015907744
- SCHEMBL10340707
- FT-0722681
- 98476-22-3
- ethyl 5-cyano-1-(4-fluorophenyl)-4-pyrazolecarboxylate
- CTNNDBIRJRSKJF-UHFFFAOYSA-N
- DTXSID40548996
- DB-080532
- 5-CYANO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
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- Inchi: 1S/C13H10FN3O2/c1-2-19-13(18)11-8-16-17(12(11)7-15)10-5-3-9(14)4-6-10/h3-6,8H,2H2,1H3
- InChI Key: CTNNDBIRJRSKJF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(C#N)=C(C(=O)OCC)C=N1
Computed Properties
- Exact Mass: 259.07570473g/mol
- Monoisotopic Mass: 259.07570473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Density: 1.27
- Boiling Point: 416.8 °C at 760 mmHg
- Flash Point: 205.9 °C
Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Pricemore >>
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| Alichem | A049003514-1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750925-1g |
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| Ambeed | A735621-1g |
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Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Suppliers
Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No: 98476-22-3): A Comprehensive Overview
Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No: 98476-22-3) is a specialized pyrazole derivative that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique cyano and fluorophenyl functional groups, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular structure, combining a pyrazole core with an ethyl carboxylate moiety, makes it a valuable building block for drug discovery and crop protection agents.
The growing interest in pyrazole-based compounds like Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate stems from their broad-spectrum applications. Researchers are particularly intrigued by its potential in developing anti-inflammatory agents, antimicrobial drugs, and pesticide formulations. Recent studies have explored its role as a precursor in creating novel heterocyclic compounds with enhanced bioactivity, addressing current challenges in pharmaceutical and agricultural sciences.
From a chemical perspective, Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate exhibits remarkable stability and reactivity patterns. The presence of the 4-fluorophenyl group contributes to its lipophilicity, while the cyano substituent at the 5-position offers diverse possibilities for further functionalization. These structural features make it an attractive candidate for structure-activity relationship (SAR) studies and molecular optimization projects.
The synthesis of Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the current industry focus on sustainable production methods. Researchers are actively investigating catalytic processes and microwave-assisted synthesis techniques to improve the yield and purity of this valuable intermediate.
In the pharmaceutical sector, derivatives of Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate have shown promise in addressing several therapeutic areas. The compound's scaffold has been utilized in developing potential kinase inhibitors, which are crucial for treating various cancers and inflammatory disorders. Its structural flexibility allows for modifications that can enhance target selectivity and drug-like properties, making it a focal point in modern drug design.
The agrochemical industry has also recognized the value of Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a precursor for novel pest control agents. With increasing global demand for crop protection solutions and the need for environmentally friendly alternatives to traditional pesticides, this compound offers a platform for developing next-generation biodegradable agrochemicals. Recent patents highlight its incorporation into formulations with improved pest specificity and reduced ecological impact.
Market trends indicate a steady growth in demand for pyrazole derivatives like Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. The global pharmaceutical intermediates market, valued at billions of dollars, continues to drive innovation in this space. Manufacturers are investing in scale-up processes and quality control measures to meet the stringent requirements of regulatory agencies worldwide. The compound's CAS No: 98476-22-3 serves as a crucial identifier in international trade and regulatory documentation.
Analytical characterization of Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate employs advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the purity standards required for research and industrial applications. Recent advancements in analytical technology have enabled more precise quantification of impurities and better understanding of its physicochemical properties.
Safety considerations for handling Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended during its manipulation. Material Safety Data Sheets (MSDS) provide detailed guidance on storage conditions, typically recommending cool, dry environments away from incompatible substances.
The future outlook for Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate appears promising, with ongoing research exploring new applications in material science and catalysis. Its structural features make it a candidate for developing functional materials with specific electronic or optical properties. As synthetic methodologies continue to evolve, we can anticipate more efficient routes to this valuable intermediate and its derivatives.
For researchers and industry professionals seeking information about CAS No: 98476-22-3, it's important to consult reliable sources and technical literature. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from medicinal chemistry to agrochemical development. As innovation in these fields progresses, Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate will likely remain a key player in the development of novel bioactive compounds.
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